2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Overview
Description
2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that features both an indole and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting from an appropriate indole precursor, such as indole-3-carboxaldehyde, which undergoes a condensation reaction with an amine to form the indole structure.
Formation of the Dihydroisoquinoline Moiety: This can be synthesized from a methoxy-substituted benzaldehyde through a Pictet-Spengler reaction with an amine, leading to the dihydroisoquinoline structure.
Coupling Reaction: The final step involves coupling the indole and dihydroisoquinoline moieties through a suitable linker, often using a Friedel-Crafts acylation reaction to form the ethanone bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting the ethanone to an alcohol.
Substitution: Electrophilic substitution reactions can take place on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or otherwise functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, 2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone may exhibit interesting interactions with biological macromolecules, potentially serving as a ligand for various receptors or enzymes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with neurotransmitter systems or other biological pathways, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone would depend on its specific biological target. Generally, compounds with indole and isoquinoline structures can interact with a variety of molecular targets, including:
Receptors: Binding to neurotransmitter receptors, potentially modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
DNA/RNA: Intercalating into nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-1-phenylethanone: Lacks the dihydroisoquinoline moiety, potentially altering its biological activity.
1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Lacks the indole moiety, which may reduce its interaction with certain biological targets.
Uniqueness
The combination of indole and dihydroisoquinoline moieties in 2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone provides a unique structural framework that can interact with multiple biological targets, potentially leading to novel therapeutic applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and mechanisms of action
Properties
IUPAC Name |
2-indol-1-yl-1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-18-7-6-17-13-22(11-9-16(17)12-18)20(23)14-21-10-8-15-4-2-3-5-19(15)21/h2-8,10,12H,9,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHIIXOOOLSHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)CN3C=CC4=CC=CC=C43)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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